![molecular formula C19H22FN3OS B2802260 Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1173267-19-0](/img/structure/B2802260.png)
Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a chemical compound with potential pharmaceutical applications.
Scientific Research Applications
- Pinacol Boronic Esters : Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can serve as a precursor in organic synthesis. Specifically, pinacol boronic esters derived from this compound are valuable building blocks. They participate in Suzuki–Miyaura couplings, oxidative transformations, and C–C bond-forming reactions . Researchers explore these esters for the synthesis of complex molecules, including natural products and pharmaceuticals.
- The thiadiazole moiety in the compound has been associated with antimicrobial activity. Researchers investigate its potential as an antimicrobial agent against various strains of microorganisms . Further studies are needed to optimize its efficacy and safety.
Organic Synthesis and Medicinal Chemistry
Antimicrobial and Antifungal Agents
properties
IUPAC Name |
cyclopentyl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-16-10-4-3-9-15(16)18-22-21-17(25-18)14-8-5-11-23(12-14)19(24)13-6-1-2-7-13/h3-4,9-10,13-14H,1-2,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXGUENQRMGSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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